molecular formula C17H13N5O B2402860 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one CAS No. 912903-17-4

4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Cat. No.: B2402860
CAS No.: 912903-17-4
M. Wt: 303.325
InChI Key: LVMPAQHBEIOTLZ-UHFFFAOYSA-N
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Description

4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-diphenylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

Cancer Type IC50 (µM) Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via mitochondrial pathways
MCF-7 (Breast)8.0Inhibition of cell cycle progression

The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical in various biochemical pathways:

Enzyme Inhibition Type IC50 (µM)
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

This enzyme inhibition profile highlights the compound's potential utility in treating diseases linked to these enzymes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is unique due to its specific substitutions, which enhance its biological activity and specificity towards CDK2 inhibition .

Biological Activity

4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C11_{11}H9_{9}N5_5
  • Molecular Weight : 211.23 g/mol
  • CAS Number : 5334-30-5
  • Melting Point : 214°C to 217°C

Anticancer Activity

Recent studies have highlighted the potential of 4-amino derivatives in cancer treatment. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown significant inhibitory effects on various cancer cell lines.

Case Studies and Findings

  • EGFR Inhibition :
    • A study demonstrated that certain derivatives exhibited potent inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compound 5b was noted for its strong selectivity towards EGFR with an IC50_{50} value significantly lower than that for VEGFR-2 and Topo-II .
    • In vitro assays indicated that these compounds could effectively induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration .
  • Cytotoxicity Assessments :
    • Various derivatives were tested against a panel of cancer-related targets. For example, compound 5i showed dual inhibitory activity against both EGFR and VEGFR-2, with IC50_{50} values ranging from 0.3 to 24 µM .
    • Another derivative exhibited an IC50_{50} of 2.59 µM against HeLa cells, comparable to doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. Compounds have demonstrated significant inhibition of COX-2 activity, a key enzyme in inflammatory processes.

Research Findings

  • In vitro studies reported that certain derivatives showed COX-2 inhibition with IC50_{50} values comparable to celecoxib (0.04 μmol), indicating their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to:

  • Binding Affinity : The structural similarity of these compounds to ATP allows them to act as competitive inhibitors for various kinases involved in cancer progression .
  • Induction of Apoptosis : Mechanistic studies have shown that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Activity TypeCompoundTarget/AssayIC50_{50} Value
Anticancer5bEGFRLow nanomolar range
Anticancer5iDual EGFR/VGFR20.3 - 24 µM
CytotoxicityVariousHeLa Cells2.59 µM (compared to doxorubicin)
Anti-inflammatorySelected DerivativesCOX-20.04 μmol

Properties

IUPAC Name

4-amino-1,5-diphenylpyrazolo[3,4-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-15-14-11-19-22(13-9-5-2-6-10-13)16(14)20-17(23)21(15)12-7-3-1-4-8-12/h1-11H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIOZSHCDBWZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=NN(C3=NC2=O)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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